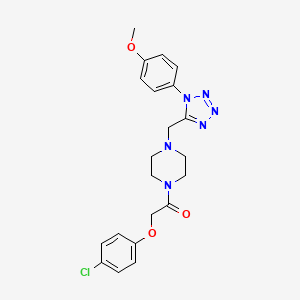

![molecular formula C16H12BrClO3 B2466199 3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid CAS No. 932870-97-8](/img/structure/B2466199.png)

3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis Processes

Enantiomeric Synthesis : A study by Zhang et al. (2014) describes a facile procedure for synthesizing enantiomerically pure compounds starting from a similar bromo-chlorophenyl compound. This process is significant for producing enantiomers with high purity and unambiguous configurations (Zhang et al., 2014).

Nematicidal Activity : Kumari et al. (2014) synthesized various compounds, including those with structures similar to the subject compound, and evaluated their nematicidal activity against root-knot nematode. The study highlights the potential use of such compounds in agricultural pest control (Kumari et al., 2014).

Antitumor Effects : Research by Lin & Sartorelli (1976) explored the antitumor effects of phenyl-substituted compounds, including those with bromo and chloro groups, against Sarcoma 180 cells. This indicates a potential avenue for cancer treatment research (Lin & Sartorelli, 1976).

Structural Analysis

- X-Ray Crystallography : Venkatesan et al. (2016) characterized a compound similar to the target compound using X-ray crystallography, spectroscopy, and DFT calculations, providing insights into its structural and electronic properties (Venkatesan et al., 2016).

Chemical Properties

Molecular Structure and Properties : Studies like those conducted by Butcher et al. (2007) and Uemura et al. (1986) delve into the molecular structures of related compounds, examining aspects such as rotational barriers and oxidative aryl migration, which are crucial for understanding the behavior and potential applications of these compounds (Butcher et al., 2007), (Uemura et al., 1986).

Bioevaluation of Derivatives : The research by Patel et al. (2013) involved the synthesis and evaluation of compounds, including pyrazoline-based thiazolidin-4-one derivatives, indicating a broad range of potential biological applications (Patel et al., 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that similar compounds can undergo catalytic protodeboronation, a radical approach that allows for formal anti-markovnikov alkene hydromethylation

Biochemical Pathways

The compound may affect several biochemical pathways. This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Pharmacokinetics

The compound’s molecular weight of 36762 might influence its bioavailability and distribution in the body.

Result of Action

Similar compounds have been applied to methoxy protected (−)-δ8-thc and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

Environmental factors such as pH can significantly influence the action, efficacy, and stability of similar compounds. For instance, the rate of reaction of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, these factors should be considered when studying the action of 3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid.

Eigenschaften

IUPAC Name |

(E)-3-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrClO3/c17-13-6-7-15(11(9-13)5-8-16(19)20)21-10-12-3-1-2-4-14(12)18/h1-9H,10H2,(H,19,20)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLQVZPKJSEHLG-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=CC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C/C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2466124.png)

![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2466125.png)

![4-[(Phenylsulfanyl)methyl]-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B2466127.png)

![2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2466130.png)

![3-Ethyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2466131.png)

![3-[3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2466136.png)

![N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide](/img/structure/B2466139.png)